Ethyl 3-(azetidin-3-yl)benzoate
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Overview
Description
Ethyl 3-(azetidin-3-yl)benzoate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(azetidin-3-yl)benzoate typically involves the formation of the azetidine ring followed by its attachment to the benzoate moiety. One common method includes the aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(azetidin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoate moiety can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Ethyl 3-(azetidin-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(azetidin-3-yl)benzoate involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are subject to ongoing research and can differ based on the specific context of use .
Comparison with Similar Compounds
Ethyl 3-(azetidin-3-yl)benzoate can be compared with other azetidine-containing compounds, such as:
- 4-(Azetidin-3-yl)benzonitrile hydrochloride
- 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine hydrochloride
- 2-(Azetidin-3-yl)-1H-imidazole hydrochloride
Uniqueness: The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and potential pharmaceuticals.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 3-(azetidin-3-yl)benzoate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-4-9(6-10)11-7-13-8-11/h3-6,11,13H,2,7-8H2,1H3 |
InChI Key |
APTOEKQSDHACJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2CNC2 |
Origin of Product |
United States |
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